Fructosyl-lysine - 21291-40-7

Fructosyl-lysine

Catalog Number: EVT-268780
CAS Number: 21291-40-7
Molecular Formula: C12H24N2O7
Molecular Weight: 308.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fructosyl-lysine is a prominent early-stage glycation adduct formed through the non-enzymatic Maillard reaction between glucose and the ε-amino group of lysine residues in proteins [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It serves as a marker of early glycation and can further degrade into advanced glycation end products (AGEs) [, , , , ]. FL is found in various tissues and body fluids, with elevated levels observed in individuals with diabetes and other conditions like uremia [, , , , , , , , , , , , , , , , , , , , , , ].

Synthesis Analysis
  • In vitro glycation: Incubating proteins like human serum albumin (HSA) or model peptides with glucose under controlled conditions (temperature, pH, duration) can generate FL. The extent of modification depends on factors like glucose concentration, incubation time, and the presence of catalysts [, , , , , ].
  • Heating mixtures: Heating mixtures of amino acids like lysine with glucose or fructose under specific conditions can also produce FL and related Heyns compounds (fructose-derived Amadori products) [, ].
  • Autoclave-browning medium: Culturing microorganisms like Fusarium oxysporum in an autoclave-browned medium containing glucose and lysine can lead to FL production []. This approach leverages the Maillard reaction occurring during the autoclaving process to generate Amadori compounds, including FL, which can then be utilized by the microorganism.
Molecular Structure Analysis

Fructosyl-lysine is formed by the condensation reaction between the aldehyde group of glucose and the ε-amino group of a lysine residue, followed by a rearrangement to form a stable ketoamine structure [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. The resulting molecule retains the lysine side chain with an additional fructosyl moiety attached to the nitrogen atom.

Chemical Reactions Analysis
  • Degradation to AGEs: FL can degrade into various AGEs, including Nε-carboxymethyl-lysine (CML), methylglyoxal-derived hydroimidazolone (MG-H1), and glyoxal-derived hydroimidazolone (G-H1) [, , , , , , ]. This degradation pathway involves complex rearrangements, oxidations, and dehydration reactions.
  • Oxidation: FL can be oxidized by enzymes like fructosyl-amino acid oxidase (FAOD) to yield 1-deoxy-1-aminofructose (free fructosamine) and the corresponding amino acid [, , ]. This enzymatic degradation is a potential therapeutic target for mitigating AGE-related damage.
  • Hydrolysis: Enzymatic hydrolysis of FL by fructosyl lysine oxidase (FLOD) can release lysine and glucose [, ].
Mechanism of Action

The formation of FL itself does not have a direct biological mechanism of action. Instead, its significance lies in its role as a precursor to AGEs and its contribution to the pathogenesis of various diseases. The accumulation of AGEs, triggered by FL formation, leads to cellular dysfunction and contributes to the development of complications associated with diabetes, aging, and other conditions [, , , , , , , , , , , , , , ].

Applications
  • Biomarker for glycemic control: FL levels in blood and urine can be used to assess glycemic control in diabetic patients, providing insights into long-term glucose exposure [, , , , , , , , , , , ].
  • Indicator of dietary intake: Measurement of FL in urine can reflect the intake of heat-processed foods, as the Maillard reaction occurs during cooking, leading to increased FL formation in food [, , ].
  • Investigating disease pathogenesis: FL and its degradation products serve as tools for studying the role of glycation in the development of diabetic complications, such as nephropathy, retinopathy, and neuropathy [, , , , , , , , , , , ].
  • Developing therapeutic interventions: Understanding the formation and degradation pathways of FL can aid in designing strategies to inhibit AGE formation and mitigate the progression of glycation-related diseases [, , , ].
  • Food science research: In food science, FL is utilized as a marker for monitoring the extent of the Maillard reaction during food processing and storage. This is crucial for assessing the quality, safety, and shelf life of food products [, ].
Future Directions
  • Developing sensitive and specific detection methods: Advancements in analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS/MS), can further improve the sensitivity and specificity of FL detection in various biological samples [, , , , , , , ].
  • Investigating the role of FL in other diseases: Further research is needed to explore the potential link between FL and other age-related diseases, such as Alzheimer's disease, cardiovascular disease, and cancer [].
  • Understanding the impact of dietary FL: More research is needed to determine the long-term health effects of dietary FL intake and its potential contribution to the development of chronic diseases [, , ].
  • Exploring the role of FL in plants: While the focus has been on mammalian systems, investigating FL in plants can provide insights into its role in plant physiology, stress response, and potential applications in agriculture [].

Nε-Carboxymethyl-lysine (CML)

  • Compound Description: Nε-Carboxymethyl-lysine (CML) is an advanced glycation end product (AGE) formed by the oxidation of Fructosyl-lysine. [, , , ] It is a stable, irreversible AGE that accumulates in proteins with age and at an accelerated rate in diabetes. CML is implicated in the pathogenesis of vascular complications of diabetes, including nephropathy, retinopathy, and neuropathy. [] CML is also abundant in Bruch membrane, the extracellular matrix associated with age-related macular degeneration (AMD). []
  • Relevance: CML is a later-stage glycation product of Fructosyl-lysine, formed through an oxidation reaction. CML, unlike Fructosyl-lysine, is considered a stable and irreversible AGE, making it a marker of long-term glycemic control. []

Nε-Carboxyethyl-lysine (CEL)

  • Compound Description: Nε-Carboxyethyl-lysine (CEL) is an advanced glycation end product (AGE) formed by the reaction of methylglyoxal with lysine residues in proteins. [, ] Like CML, it is implicated in the pathogenesis of diabetic complications.
  • Relevance: While both are AGEs, CEL is formed through the reaction of lysine with methylglyoxal, whereas Fructosyl-lysine is formed from the reaction with glucose. Both are elevated in conditions like diabetes. [, ]

Glyoxal-derived Hydroimidazolone (G-H1)

  • Compound Description: Glyoxal-derived hydroimidazolone (G-H1) is a major quantitative AGE formed from the reaction of glyoxal with arginine residues in proteins. [, , , ] It is implicated in the pathogenesis of diabetic complications and other diseases.
  • Relevance: G-H1, unlike Fructosyl-lysine, which modifies lysine, targets arginine residues. Both are products of glycation processes and are elevated in conditions like diabetes, signifying protein damage. [, , ]

Methylglyoxal-derived Hydroimidazolone (MG-H1)

  • Compound Description: Methylglyoxal-derived hydroimidazolone (MG-H1) is a major quantitative AGE formed by the reaction of methylglyoxal with arginine residues in proteins. [, , , ] It is implicated in the pathogenesis of diabetic complications and other diseases.
  • Relevance: Similar to G-H1, MG-H1 modifies arginine residues, contrasting with Fructosyl-lysine. It's a product of the reaction with methylglyoxal, another reactive dicarbonyl like glyoxal. Elevated levels of both compounds are associated with diabetic complications. [, ]

3-Deoxyglucosone-derived Hydroimidazolone (3DG-H1)

  • Compound Description: 3-Deoxyglucosone-derived hydroimidazolone (3DG-H1) is a major quantitative AGE formed from the reaction of 3-deoxyglucosone with arginine residues in proteins. [, , ] It is implicated in the pathogenesis of diabetic complications and other diseases.
  • Relevance: 3DG-H1, like other hydroimidazolones, targets arginine residues, unlike Fructosyl-lysine, which modifies lysine. They are both formed through different pathways of the Maillard reaction. [, ]

Pentosidine

  • Compound Description: Pentosidine is a fluorescent AGE formed from the reaction of pentoses with lysine and arginine residues. [, , , ] It is a marker of long-term glycemic control and is implicated in the pathogenesis of diabetic complications. [] Pentosidine is also abundant in Bruch membrane, the extracellular matrix associated with age-related macular degeneration (AMD). []
  • Relevance: Pentosidine, unlike Fructosyl-lysine, can be formed from both lysine and arginine residues. Both compounds are indicators of long-term glycemic control and contribute to age-related diseases and diabetic complications. [, ]

Pyrraline

  • Compound Description: Pyrraline is an AGE formed from the reaction of 3-deoxyglucosone with lysine residues. [, ]
  • Relevance: Both Pyrraline and Fructosyl-lysine are formed from reactions involving lysine residues. While Fructosyl-lysine is an early-stage glycation product, Pyrraline is considered an AGE, indicating a later stage in the glycation process. [, ]

Nα-Fructosyl-valine

  • Compound Description: Nα-Fructosyl-valine is an early glycation product formed by the reaction of glucose with the N-terminal valine residue of the beta chain of hemoglobin. [, ] It is used, along with Fructosyl-lysine, in the measurement of HbA1c, a marker of long-term glycemic control in diabetes. []
  • Relevance: Both Nα-Fructosyl-valine and Fructosyl-lysine are early-stage glycation products formed by reactions with glucose. While Fructosyl-lysine generally involves lysine residues, Nα-Fructosyl-valine specifically refers to the glycation of the N-terminal valine in hemoglobin. [, ]

Fructose

  • Compound Description: Fructose is a monosaccharide sugar that can participate in the Maillard reaction. [, ]
  • Relevance: Fructose can react with lysine residues to form Heyns compounds, which are isomeric to the Amadori products (like Fructosyl-lysine) formed from glucose. This means they have the same molecular formula but a different arrangement of atoms. []

Glucosepane

  • Compound Description: Glucosepane is a lysine-arginine cross-linking AGE formed from the reaction of glucose with lysine and arginine residues. [, ]
  • Relevance: Glucosepane is a more complex AGE that involves cross-linking of lysine and arginine residues, while Fructosyl-lysine is a simpler, earlier stage glycation product involving only lysine. They both contribute to age-related damage and are elevated in diabetes. [, ]

Properties

CAS Number

21291-40-7

Product Name

Fructosyl-lysine

IUPAC Name

(2S)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid

Molecular Formula

C12H24N2O7

Molecular Weight

308.33 g/mol

InChI

InChI=1S/C12H24N2O7/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15/h7,9-11,14-15,17-19H,1-6,13H2,(H,20,21)/t7-,9+,10+,11+/m0/s1

InChI Key

BFSYFTQDGRDJNV-AYHFEMFVSA-N

SMILES

C(CCNCC(=O)C(C(C(CO)O)O)O)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

fructose lysine
fructoselysine
fructosyl-lysine
fructosyllysine

Canonical SMILES

C(CCNCC(=O)C(C(C(CO)O)O)O)CC(C(=O)O)N

Isomeric SMILES

C(CCNCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H](C(=O)O)N

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